![molecular formula C21H23N3O4 B2834462 Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate CAS No. 1008062-42-7](/img/structure/B2834462.png)
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of aromatic diamines and dicarbonyl derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, with an empirical formula of C21H25N3O4S . Unfortunately, the exact 3D structure is not available in the current literature.Chemical Reactions Analysis
This compound has been shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . It acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .Physical And Chemical Properties Analysis
This compound is a yellow powder that is soluble in DMSO . It has a molecular weight of 415.51 . The compound is stable under freezing conditions and should be protected from light .Aplicaciones Científicas De Investigación
Crystal Structure and Inhibitor Potential
A study focused on the crystal structure of quinoxalines derivatives, including compounds related to Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate, revealed their potential as potent inhibitors for c-Jun N-terminal kinases (JNK1). The compounds demonstrated significant interactions within the crystal, forming U-shaped chains and corrugated sheets through hydrogen and π-π stacking interactions. These interactions suggest a structural basis for the inhibitory effects observed against JNK1, highlighting the compound's potential in therapeutic applications involving JNK1-related pathways (Abad et al., 2020).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. A derivative of the chemical structure , synthesized and characterized for potential antimicrobial properties, demonstrated efficacy against various bacterial strains. This suggests the compound's utility as a scaffold for generating new antimicrobial agents, especially in the face of growing antibiotic resistance (Desai et al., 2007).
Corrosion Inhibition
The compound's derivatives have also been explored for their effectiveness as corrosion inhibitors for copper in nitric acid media. Through quantum chemical calculations, relationships between molecular structure and inhibition efficiency were established, providing insights into how these compounds protect metals against corrosion. This application is crucial in industries where metal preservation is vital (Zarrouk et al., 2014).
Biotransformation Products Identification
In cosmetic applications, related compounds have been studied for their metabolism and biotransformation products, crucial for understanding the environmental and health impacts of UV filters used in sunscreens. Such studies inform safer cosmetic formulation and regulatory compliance (León et al., 2009).
Heterocyclic Systems Synthesis
The utility of Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate in synthesizing heterocyclic systems was highlighted, showing its role in preparing compounds with potential larvicidal activity against mosquitoes. Such research contributes to developing new strategies for controlling mosquito-borne diseases (Uppar et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate, also known as NMD Inhibitor or NMDI-14 , is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in cellular quality control by eliminating mRNA transcripts that contain premature termination codons (PTCs), thus preventing the production of truncated and potentially harmful proteins .
Mode of Action
NMDI-14 inhibits the NMD pathway in a dose-dependent manner . The compound docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation .
Biochemical Pathways
By inhibiting the NMD pathway, NMDI-14 affects the degradation of PTC-containing mRNAs . This leads to an increase in the expression of PTC-mutated p53, which in turn increases the mRNA levels of downstream targets such as p21, Bax, and PUMA . These proteins are involved in cell cycle regulation and apoptosis, indicating that NMDI-14 could have significant effects on these cellular processes .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the NMD pathway by NMDI-14 leads to an increase in the stability of PTC-mutated p53 mRNA, resulting in increased expression of p53 and its downstream targets . This can lead to changes in cell cycle regulation and apoptosis, potentially influencing the growth and survival of cells .
Propiedades
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-21(27)14-7-5-6-8-15(14)23-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAGHDGGWDKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.